molecular formula C8H8N2O2 B8674883 6-Amino-5-methyl-1,3-benzoxazol-2(3H)-one CAS No. 70336-46-8

6-Amino-5-methyl-1,3-benzoxazol-2(3H)-one

Cat. No. B8674883
M. Wt: 164.16 g/mol
InChI Key: YVDQZFKTMIYDOK-UHFFFAOYSA-N
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Patent
US08471005B2

Procedure details

5-Methyl-3H-benzoxazol-2-one (1.10 g, 7.38 mmol) added to stirring Nitric acid (6.00 mL, 143 mmol). After stirring 1 h, the mixture was heated at 50° C. for 4 h, cooled and then poured into 100 mL ice and allowed to stand overnight to melt. The yellow solids were collected by filtration, washing with water. The crude nitro product was hydrogenated (25 psi) over 10% Palladium on Carbon (50% Wet) (0.240 g, 0.113 mmol) in Methanol (30.0 mL) for 3 h. The mixture was filtered through Celite and rinsed with MeOH (50 mL). After conc. in vacuo, 6-Amino-5-methyl-3H-benzoxazol-2-one (0.765 g; Yield=63.2%) was isolated as an off-white solid.
Quantity
1.1 g
Type
reactant
Reaction Step One
Quantity
6 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
100 mL
Type
reactant
Reaction Step Three
Quantity
0.24 g
Type
catalyst
Reaction Step Four
Quantity
30 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:3]=[CH:4][C:5]2[O:9][C:8](=[O:10])[NH:7][C:6]=2[CH:11]=1.[N+:12]([O-])(O)=O>[Pd].CO>[NH2:12][C:3]1[C:2]([CH3:1])=[CH:11][C:6]2[NH:7][C:8](=[O:10])[O:9][C:5]=2[CH:4]=1

Inputs

Step One
Name
Quantity
1.1 g
Type
reactant
Smiles
CC=1C=CC2=C(NC(O2)=O)C1
Step Two
Name
Quantity
6 mL
Type
reactant
Smiles
[N+](=O)(O)[O-]
Step Three
Name
ice
Quantity
100 mL
Type
reactant
Smiles
Step Four
Name
Quantity
0.24 g
Type
catalyst
Smiles
[Pd]
Step Five
Name
Quantity
30 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
After stirring 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled
WAIT
Type
WAIT
Details
to stand overnight
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
The yellow solids were collected by filtration
WASH
Type
WASH
Details
washing with water
CUSTOM
Type
CUSTOM
Details
for 3 h
Duration
3 h
FILTRATION
Type
FILTRATION
Details
The mixture was filtered through Celite
WASH
Type
WASH
Details
rinsed with MeOH (50 mL)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
NC1=CC2=C(NC(O2)=O)C=C1C
Measurements
Type Value Analysis
AMOUNT: MASS 0.765 g
YIELD: PERCENTYIELD 63.2%
YIELD: CALCULATEDPERCENTYIELD 63.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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